

Application Note: A Selective Synthesis of 4-Methoxy-3-nitroaniline

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Compound of Interest

Compound Name: 4-Methoxy-3-nitroaniline

Cat. No.: B184566

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Introduction

4-Methoxy-3-nitroaniline is a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. The direct nitration of 4-methoxyaniline is challenging for selectively producing the 3-nitro isomer due to the strong ortho-para directing effects of the methoxy and amino groups, which predominantly yield the 2-nitro isomer. This application note details a reliable and selective two-step synthetic protocol for the preparation of **4-methoxy-3-nitroaniline**, starting from 2-nitro-4-aminophenol. This method circumvents the selectivity issues associated with direct nitration by starting with a commercially available precursor where the relative positions of the amino and nitro groups are already established. The subsequent O-methylation of the phenolic hydroxyl group provides the target compound with good purity. This protocol is intended for researchers and professionals in organic synthesis and drug development.

Materials and Methods

The synthesis of **4-methoxy-3-nitroaniline** is achieved through the O-methylation of 2-nitro-4-aminophenol. The experimental procedure is detailed below.

Experimental Protocol: O-methylation of 2-Nitro-4-aminophenol

- **Reaction Setup:** To a 2500 mL round-bottom flask, add 2-nitro-4-aminophenol (10.0 g, 64.9 mmol), cesium carbonate (21 g, 64 mmol), and acetonitrile (1500 mL).

- Addition of Methylating Agent: To the stirred suspension, add iodomethane (9.22 g, 64.9 mmol).
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove insoluble solids.
- Isolation of Crude Product: Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Purify the resulting crude product by flash column chromatography using chloroform as the eluent to yield **4-methoxy-3-nitroaniline** as a red oil.[\[1\]](#)[\[2\]](#)

Results

The protocol described provides a reliable method for the synthesis of **4-methoxy-3-nitroaniline**. The quantitative data for the synthesis and the characterization of the final product are summarized in the tables below.

Table 1: Synthesis Data for **4-Methoxy-3-nitroaniline**

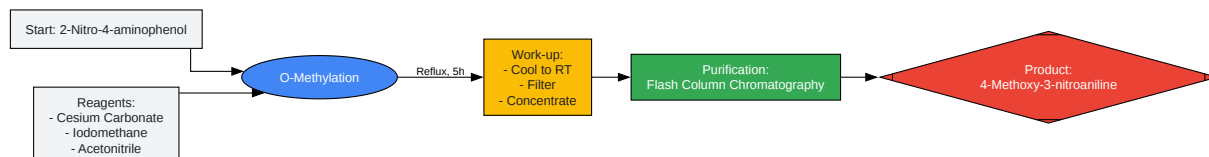
Parameter	Value
Starting Material	2-Nitro-4-aminophenol
Product	4-Methoxy-3-nitroaniline
Yield	46%
Appearance	Red oil
Purification Method	Flash column chromatography

Table 2: Characterization Data for **4-Methoxy-3-nitroaniline**

Analysis	Result
^1H NMR (DMSO- d_6)	δ 7.09-7.03 (m, 2H), 6.87 (d, $J=3\text{Hz}$, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)
HRMS (EI)	m/z 168.0497 (M+1)
Elemental Analysis	Calculated for $\text{C}_7\text{H}_8\text{N}_2\text{O}_3$: C 50.00, H 4.80, N 16.66; Found: C 50.20, H 5.07, N 16.60
Melting Point	46-47 °C

Workflow Diagram

The overall experimental workflow for the synthesis of **4-methoxy-3-nitroaniline** from 2-nitro-4-aminophenol is depicted in the following diagram.



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Caption: Synthesis workflow for **4-methoxy-3-nitroaniline**.

Conclusion

The described method provides a selective and effective route for the synthesis of **4-methoxy-3-nitroaniline**, avoiding the formation of undesired isomers that are common in the direct nitration of 4-methoxyaniline. The protocol is straightforward and utilizes commercially available starting materials, making it a practical choice for laboratory-scale synthesis. The provided characterization data confirms the identity and purity of the final product.

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References

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- 2. 4-METHOXY-3-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
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